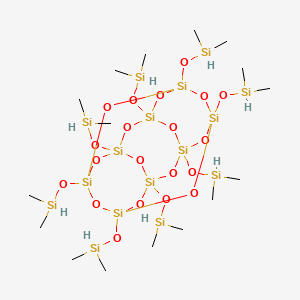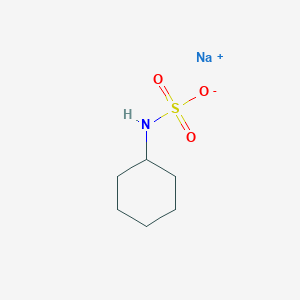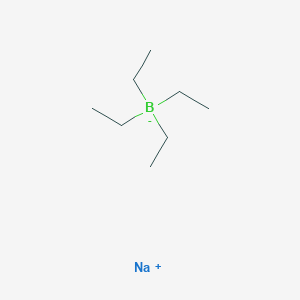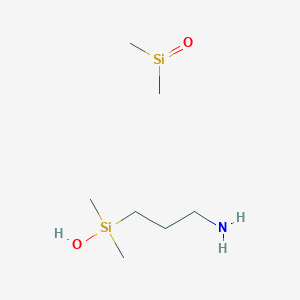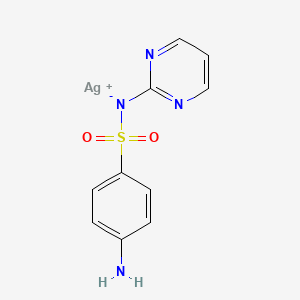
Silver sulfadiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silver sulfadiazine is a topical sulfonamide antibiotic primarily used for the treatment and prevention of wound infections in patients with second- and third-degree burns . It is a combination of silver and sulfadiazine, which provides broad-spectrum antimicrobial activity against a variety of gram-positive and gram-negative bacteria, as well as yeast . This compound is widely recognized for its effectiveness in reducing bacterial colonization and promoting wound healing.
作用机制
Target of Action
Silver sulfadiazine primarily targets the bacterial cell wall and cell membrane . It is bactericidal for many gram-negative and gram-positive bacteria, as well as being effective against yeast .
Mode of Action
This compound acts only on the cell membrane and cell wall to produce its bactericidal effect . Silver is a biocide, which binds to a broad range of targets .
Biochemical Pathways
It is known that silver ions, which are made bioavailable through the interaction of aqueous fluid with this compound, interact with functional organic groups such as thiols . These thiols and chemically similar species are key components of most proteins – including enzymes, and prokaryotic (bacterial) cell wall structures, and also nucleic acids .
Pharmacokinetics
Contact with body fluids produces free sulfadiazine which can then be systemically absorbed and distributed . It undergoes glucuronidation in the liver and is also excreted unaltered in urine . The half-life elimination of sulfadiazine is approximately 24 hours .
Result of Action
The result of this compound’s action is the prevention and treatment of wound sepsis in patients with second- and third-degree burns . It is bactericidal for many bacteria and is effective against yeast .
Action Environment
The efficacy of this compound is thought to result from its slow and steady reactions with serum and other sodium chloride-containing body fluids, which permits the slow and sustained delivery of silver ions into the wound environs . In this circumstance, a relatively minute amount of sulfadiazine appears active . The availability of silver ions is dependent upon dissociation of silver salts, or, on their solubility in wound fluid; this is pH dependent .
生化分析
Biochemical Properties
Silver sulfadiazine interacts with various biomolecules. Silver ions bind to nucleophilic amino acids, as well as sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition . This interaction disrupts the normal function of these proteins, leading to the bactericidal effect of this compound .
Cellular Effects
This compound exerts its effects on various types of cells. It binds to surface membranes and proteins, causing proton leaks in the membrane, leading to cell death . This impact on cell function influences cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is unique. Studies have revealed that it acts only on the cell membrane and cell wall to produce its bactericidal effect .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study involving mice, the mortality ratio was concentration-dependent, and the median lethal dose (LD50) for this compound nanosuspension was estimated to be 252.1 mg/kg .
准备方法
Synthetic Routes and Reaction Conditions: Silver sulfadiazine is synthesized through the reaction of silver nitrate with sulfadiazine. The process involves dissolving sulfadiazine in a suitable solvent, such as ammonium hydroxide, and then adding a solution of silver nitrate. The reaction results in the formation of a white precipitate of this compound, which is then filtered, washed, and dried .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is typically produced in well-closed, light-resistant containers to maintain its stability and prevent degradation .
化学反应分析
Types of Reactions: Silver sulfadiazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silver oxide and other by-products.
Reduction: The compound can be reduced to elemental silver and sulfadiazine.
Substitution: this compound can participate in substitution reactions where the silver ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Metal salts like copper sulfate and zinc chloride are used for substitution reactions.
Major Products Formed:
Oxidation: Silver oxide and sulfadiazine derivatives.
Reduction: Elemental silver and sulfadiazine.
Substitution: Metal sulfadiazine complexes.
科学研究应用
Silver sulfadiazine has a wide range of scientific research applications, including:
相似化合物的比较
Silver Nitrate: Used as an antimicrobial agent but has a different mechanism of action compared to silver sulfadiazine.
Sodium Sulfadiazine: Another sulfonamide antibiotic with similar antimicrobial properties but lacks the synergistic effect of silver.
Silver Chloride: Used in wound dressings but has different solubility and release properties compared to this compound.
Uniqueness: this compound is unique due to its dual action mechanism, combining the antimicrobial properties of both silver and sulfadiazine. This synergistic effect enhances its efficacy in treating burn wounds and preventing infections, making it a preferred choice in clinical settings .
属性
Key on ui mechanism of action |
Studies utilizing radioactive micronized silver sulfadiazine, electron microscopy, and biochemical techniques have revealed that the mechanism of action of silver sulfadiazine on bacteria differs from silver nitrate and sodium sulfadiazine. Silver sulfadiazine acts only on the cell membrane and cell wall to produce its bactericidal effect. A specific mechanism of action has not been determined, but silver sulfadiazine's effectiveness may possibly be from a synergistic interaction, or the action of each component. Silver is a biocide, which binds to a broad range of targets. Silver ions bind to nucleophilic amino acids, as well as sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition. Silver binds to surface membranes and proteins, causing proton leaks in the membrane, leading to cell death. Sulfadiazine is a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase. The inhibited reaction is necessary in these organisms for the synthesis of folic acid. |
|---|---|
CAS 编号 |
1152234-18-8 |
分子式 |
C10H10AgN4O2S |
分子量 |
358.15 g/mol |
IUPAC 名称 |
4-amino-N-pyrimidin-2-ylbenzenesulfonamide;silver |
InChI |
InChI=1S/C10H10N4O2S.Ag/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;/h1-7H,11H2,(H,12,13,14); |
InChI 键 |
FIJFURWTHCVONZ-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Ag+] |
规范 SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.[Ag] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


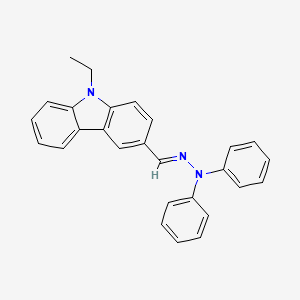
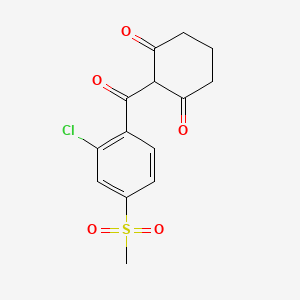
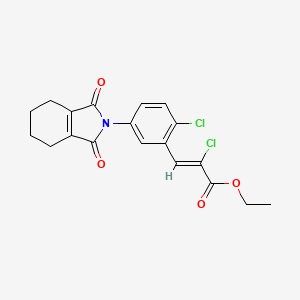
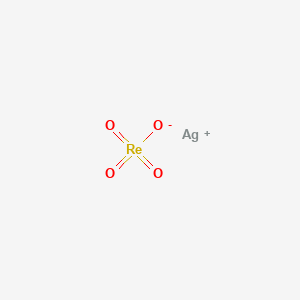
![(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol](/img/structure/B7801957.png)
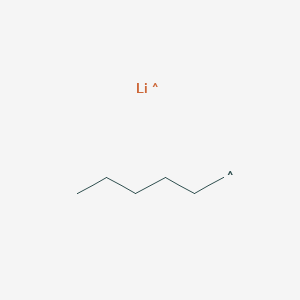
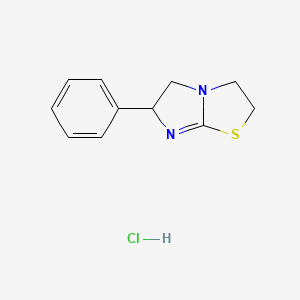
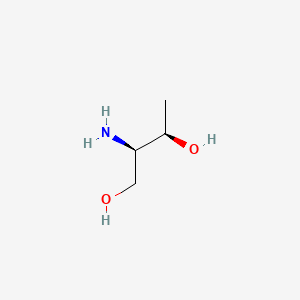
![potassium;(2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetate](/img/structure/B7801991.png)
![calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;pentahydrate](/img/structure/B7802002.png)
